molecular formula C21H22O6 B607417 Fargesin CAS No. 31008-19-2

Fargesin

Cat. No.: B607417
CAS No.: 31008-19-2
M. Wt: 370.4 g/mol
InChI Key: AWOGQCSIVCQXBT-LATRNWQMSA-N
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Mechanism of Action

Target of Action

Fargesin, a bioactive lignan derived from Flos Magnoliae, has been found to primarily target glucose transporter (GLUT)-4 and PKM2 , which play crucial roles in glucose metabolism and cancer progression respectively . It also targets macrophages , influencing their polarization .

Mode of Action

This compound stimulates glucose consumption in L6 myotubes by enhancing GLUT-4 translocation to the cell surface . This process is mediated by the activation of the phosphatidylinositol-3 kinase (PI3 K)–Akt pathway . In cancer cells, this compound targets PKM2, interfering with H3 histone lactylation and inhibiting non-small cell lung cancer progression . In the context of osteoarthritis, this compound switches the polarized phenotypes of macrophages from M1 to M2 subtypes .

Biochemical Pathways

This compound affects several biochemical pathways. It activates the PI3 K–Akt pathway, stimulating glucose uptake . It also downregulates the p38/ERK MAPK and p65/NF-κB signaling pathways, which are involved in inflammation and cancer progression .

Pharmacokinetics

and intra-articularly

Result of Action

This compound has multiple cellular effects. It increases basal glucose uptake in L6 myotubes , inhibits cell proliferation in non-small cell lung cancer , and attenuates articular cartilage degeneration and synovitis in osteoarthritis . These effects are achieved through its interaction with its targets and modulation of various biochemical pathways.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in an experimental model of inflammatory bowel disease, this compound was found to be effective in reducing inflammation when administered orally . .

Biochemical Analysis

Biochemical Properties

Fargesin interacts with various enzymes and proteins. It stimulates glucose consumption in L6 myotubes, which is accompanied by enhanced glucose transporter (GLUT)-4 translocation to the cell surface . This process is blocked by wortmannin, a phosphatidylinositol-3 kinase (PI3 K) inhibitor . This compound stimulates Akt phosphorylation, a key component in the insulin signaling pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It attenuates articular cartilage degeneration and synovitis, resulting in substantially lower Osteoarthritis Research Society International (OARSI) and synovitis scores . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It switches the polarized phenotypes of macrophages from M1 to M2 subtypes and prevents cartilage degeneration partially by downregulating p38/ERK MAPK and p65/NF-κB signaling .

Temporal Effects in Laboratory Settings

This compound undergoes a moderate-to-extensive degree of hepatic metabolism . Over time, it generates three phase 1 metabolites and 11 phase 2 metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized in human hepatocytes by CYP, COMT, UGT, and SULT enzymes .

Transport and Distribution

This compound stimulates glucose transporter (GLUT)-4 translocation to the cell surface , indicating its role in the transport and distribution within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fargesin can be synthesized through several chemical routes. One common method involves the extraction of the compound from the plant Flos Magnoliae using organic solvents. The extracted compound is then purified through chromatographic techniques .

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by various purification steps such as crystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Fargesin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidative metabolites, reduced derivatives, and substituted compounds, each with distinct pharmacological properties .

Comparison with Similar Compounds

Fargesin is unique among lignans due to its specific pharmacological properties. Similar compounds include:

This compound stands out due to its potent glucose uptake stimulation and its broad range of pharmacological effects, making it a versatile compound for various scientific and medical applications .

Properties

IUPAC Name

5-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOGQCSIVCQXBT-LATRNWQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317922
Record name (±)-Fargesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68296-27-5, 31008-19-2
Record name (+)-Fargesin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68296-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Fargesin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31008-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Fargesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FARGESIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9853GI71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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